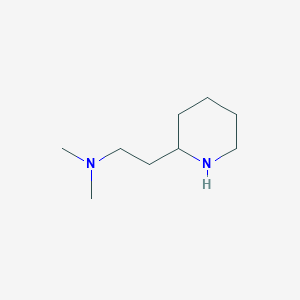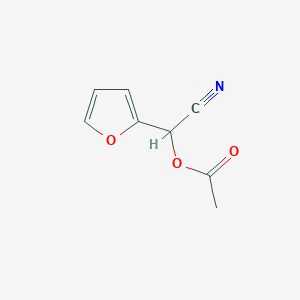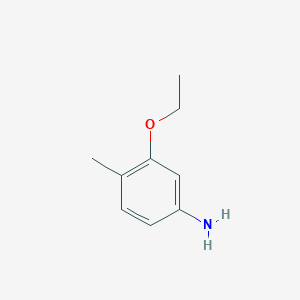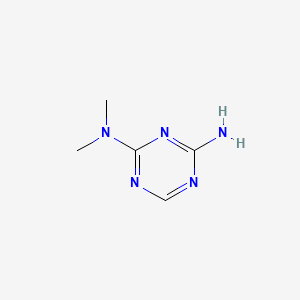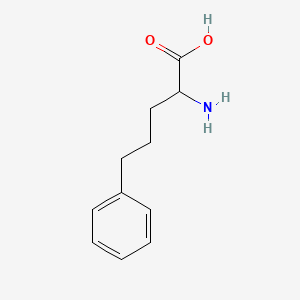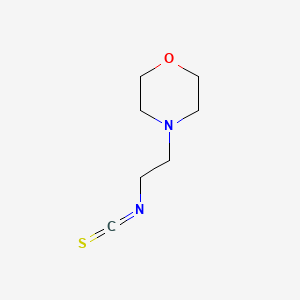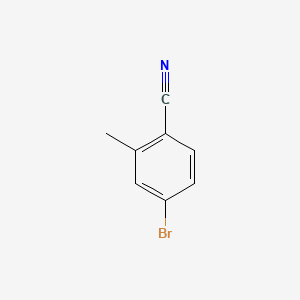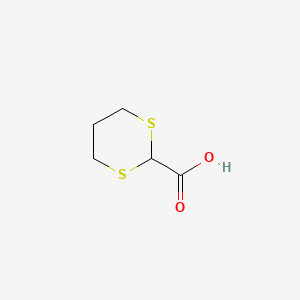
1,3-二硫杂环己烷-2-羧酸
概述
描述
1,3-Dithiane-2-carboxylic acid: is an organic compound with the molecular formula C5H8O2S2. It is a derivative of dithiane, a six-membered ring containing two sulfur atoms at positions 1 and 3. This compound is of interest in organic synthesis due to its unique chemical properties and reactivity.
科学研究应用
1,3-Dithiane-2-carboxylic acid has several applications in scientific research:
作用机制
Target of Action
1,3-Dithiane-2-carboxylic acid is a versatile organic synthesis building block . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the other compounds present.
Mode of Action
The compound can generate a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors, such as unsaturated ketones, esters, amides, and malonates . This broad scope reaction with high yields is a formal photo-redox addition .
Biochemical Pathways
It’s known to be used as a ‘umpolung’ reagent, or acyl anion equivalent, which can be readily metalated and alkylated, allowing the rapid build-up of target molecules .
Pharmacokinetics
Its physical properties such as its relative density (122) and boiling point (75-77°C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
The result of the action of 1,3-Dithiane-2-carboxylic acid depends on the specific context of its use. In organic synthesis, it can contribute to the formation of various complex molecules .
Action Environment
The action, efficacy, and stability of 1,3-Dithiane-2-carboxylic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . It’s also slightly miscible with water , which could influence its behavior in aqueous environments.
生化分析
Biochemical Properties
1,3-Dithiane-2-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating specific biochemical transformations. For instance, it can act as a substrate for enzymes involved in sulfur metabolism. The compound’s interactions with biomolecules often involve the formation of thioacetal linkages, which can stabilize reactive intermediates in enzymatic reactions .
Cellular Effects
1,3-Dithiane-2-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can impact metabolic pathways by altering the flux of metabolites through key enzymatic steps .
Molecular Mechanism
The molecular mechanism of 1,3-Dithiane-2-carboxylic acid involves its ability to form stable thioacetal linkages with carbonyl groups. This interaction can inhibit or activate specific enzymes, depending on the context. For example, the compound can inhibit enzymes that rely on carbonyl groups for their catalytic activity. Conversely, it can activate enzymes that require thioacetal intermediates for their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dithiane-2-carboxylic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro systems. These effects include prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3-Dithiane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways without causing significant toxicity. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .
Metabolic Pathways
1,3-Dithiane-2-carboxylic acid is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine desulfurase and thiolase, influencing the levels of sulfur-containing metabolites. The compound can also affect the overall metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, 1,3-Dithiane-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These include sulfur transport proteins and thiol-binding proteins, which facilitate the compound’s movement and localization. The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its biochemical activity .
Subcellular Localization
1,3-Dithiane-2-carboxylic acid exhibits specific subcellular localization patterns. It is often found in organelles involved in sulfur metabolism, such as mitochondria and the endoplasmic reticulum. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper compartmentalization and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dithiane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of 1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product .
化学反应分析
Types of Reactions: 1,3-Dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine (Py), RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
相似化合物的比较
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,4-Dithiane: Contains sulfur atoms at positions 1 and 4 instead of 1 and 3.
Thiophene: A five-membered ring with one sulfur atom.
Uniqueness: 1,3-Dithiane-2-carboxylic acid is unique due to its six-membered ring structure with two sulfur atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
1,3-dithiane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBYEAWKJNCPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174424 | |
| Record name | 1,3-Dithiane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-89-6 | |
| Record name | 1,3-Dithiane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20461-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dithiane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dithiane-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65QKR49AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 1,3-dithiane-2-carboxylic acid in organic synthesis?
A: 1,3-Dithiane-2-carboxylic acid and its esters serve as versatile building blocks in organic synthesis. [] They function as α-keto equivalents, enabling the introduction of carbonyl functionality through a multi-step process. The acidic proton at the 2-position can be deprotonated, generating a nucleophilic anion. This anion readily participates in various reactions, including:
Q2: How does the structure of 1,3-dithiane-2-carboxylic acid relate to its reactivity?
A2: The reactivity of 1,3-dithiane-2-carboxylic acid stems from the presence of the 1,3-dithiane ring and the carboxylic acid group at the 2-position.
Q3: Has 1,3-dithiane-2-carboxylic acid been explored in the context of asymmetric synthesis?
A: Yes, research has explored the use of 1,3-dithiane-2-carboxylic acid derivatives in asymmetric synthesis. One study demonstrated the potential of the 1-menthyl ester of 1,3-dithiane-2-carboxylic acid as a chiral auxiliary. [] This chiral auxiliary facilitated the enantioselective synthesis of tertiary alcohols from acetophenone, propiophenone, and butyrophenone, highlighting its potential in asymmetric transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

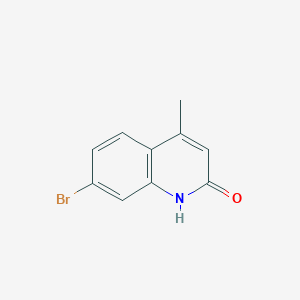
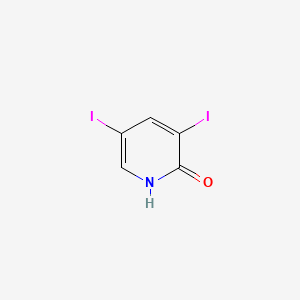
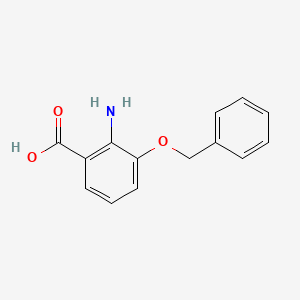
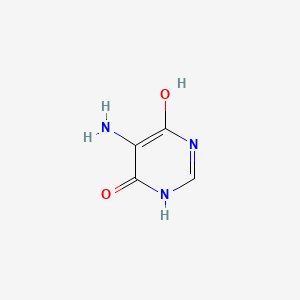
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)
